molecular formula C18H16O8 B1665599 Arcapillin CAS No. 83162-82-7

Arcapillin

Cat. No. B1665599
CAS RN: 83162-82-7
M. Wt: 360.3 g/mol
InChI Key: IZWKTABKAJGBFW-UHFFFAOYSA-N
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Description

Arcapillin is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 2’, 4’ and 5 and methoxy groups at positions 5’, 6 and 7 respectively . It is an α-glucosidase and protein tyrosine phosphatase inhibitor isolated from Artemisia capillaris .


Molecular Structure Analysis

Arcapillin has the molecular formula C18H16O8 . Its average mass is 360.315 Da and its monoisotopic mass is 360.084503 Da . The IUPAC name for Arcapillin is 2- (2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one .

Future Directions

While there is some evidence of Arcapillin’s biological activity, more research is needed to fully understand its potential therapeutic applications. Future studies could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its safety and efficacy in preclinical and clinical trials. One study has suggested that Arcapillin has anti-HIV activity , which could be a potential direction for future research.

properties

IUPAC Name

2-(2,4-dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-13-4-8(9(19)5-10(13)20)12-6-11(21)16-14(26-12)7-15(24-2)18(25-3)17(16)22/h4-7,19-20,22H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWKTABKAJGBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003170
Record name 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arcapillin

CAS RN

83162-82-7
Record name Arcapillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83162-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arcapillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083162827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,4-Dihydroxy-5-methoxyphenyl)-5-hydroxy-6,7-dimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARCAPILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S53LT52TKY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
LF Abu-Niaaj, I Katampe, SS Abdalla - Pharmacognosy Journal, 2019 - mail.phcogj.com
… of arcapillin on vertebrate muscles. This study aims to evaluate the effect of arcapillin on the … solution as it was used to dissolve arcapillin. Each tissue piece was individually mounted in …
Number of citations: 1 mail.phcogj.com
Y Kiso, K Sasaki, Y Oshima, H Hikino - 1982 - pascal-francis.inist.fr
STRUCTURE OF ARCAPILLIN, AN ANTIHEPATOTOXIC PRINCIPLE OF ARTEMISIA CAPILLARIS HERBS … STRUCTURE OF ARCAPILLIN, AN ANTIHEPATOTOXIC …
Number of citations: 21 pascal-francis.inist.fr
M Nurul Islam, HA Jung, HS Sohn, HM Kim… - Archives of Pharmacal …, 2013 - Springer
… Quercetin, isorhamnetin, and arcapillin also showed moderate PTP1B inhibitory … arcapillin, cirsilineol, and capillarisin showed weaker activity than quercetin and isorhamnetin, arcapillin …
Number of citations: 115 link.springer.com
Y Kiso, S Ogasawara, K Hirota, N Watanabe… - Planta …, 1984 - thieme-connect.com
… (6), eupatolitin, a new constituent isolated from this plant, and arcapillin, a new natural product. The structure of arcapillin has been elucidated (7). From the chloroform-methanol (1: 1) …
Number of citations: 117 www.thieme-connect.com
L Abu-Niaaj, I Katampe - Pharmacognosy Journal, 2018 - phcogj.com
… For example, the structure of arcapillin was confirmed by the mass spectrum which revealed the presence of the A and B rings which is indicative of the two methoxyl groups in ring A (…
Number of citations: 9 www.phcogj.com
AA QUDEER - 2018 - repository.pknu.ac.kr
… 그 다음으로, 크로마토그래피를 통해서 CH2Cl2, 분획물로부터 scopoletin, isoscopoletin, capillin, scoparone 그리고 arcapillin을 분리하였고 n-BuOH 분획물로부터 scopolin, isoscopolin, …
Number of citations: 0 repository.pknu.ac.kr
HA Jung, JJ Park, MN Islam, SE Jin, BS Min… - Archives of pharmacal …, 2012 - Springer
Since glycation can lead to the onset of diabetic complications due to chronic hyperglycemia, several indigenous Artemisia species were evaluated as potential inhibitors of advanced …
Number of citations: 66 link.springer.com
LF Abu‐Niaaj, I Katampe, S Abdulla - The FASEB Journal, 2019 - Wiley Online Library
Plants are rich in secondary metabolites reputed for their pharmacological properties. With demands for bioactive compounds of natural origin, the attention is on commercializing the …
Number of citations: 3 faseb.onlinelibrary.wiley.com
Q Zhang, Y Zhang, Y Zhang, Y Xiao… - Zhongguo Zhong yao za …, 2002 - europepmc.org
OBJECTIVE: To investigate the chemical constituents in flower buds of Artemisia scoparia. METHOD: The constituents were separated and purified by means of various …
Number of citations: 12 europepmc.org
JS Lee - 한국식품영양과학회학술대회발표집, 2012 - dbpia.co.kr
As a part of our ongoing search of anti-diabetic constituents from natural sources, the methanol extracts of different species exhibited promising α-glucosidase and PTP1B inhibitory …
Number of citations: 2 www.dbpia.co.kr

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